molecular formula C10H19ClN2O B1485233 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098083-99-7

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1485233
CAS RN: 2098083-99-7
M. Wt: 218.72 g/mol
InChI Key: HGHKXLCUFZIDRT-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3,5-Dimethyl” indicates that there are methyl groups attached to the 3rd and 5th positions of the oxazole ring . The “2,2-dimethylpropan-1-amine” part suggests the presence of a propane chain with two methyl groups attached to the second carbon and an amine group attached to the first carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring is likely to be planar due to the sp2 hybridization of its atoms. The presence of the amine group could introduce some polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The amine group is nucleophilic and can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amine group could make it somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide a detailed safety assessment .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-7-9(8(2)13-12-7)5-10(3,4)6-11;/h5-6,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHKXLCUFZIDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-amine hydrochloride

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